2-cyclopropyl-3-methyl-3H-isoindol-1-one
Description
2-Cyclopropyl-3-methyl-3H-isoindol-1-one is a heterocyclic compound featuring an isoindolinone core substituted with a cyclopropyl group at position 2 and a methyl group at position 2. The isoindolinone scaffold is a bicyclic structure comprising a benzene ring fused to a lactam ring, which is a common motif in medicinal chemistry due to its metabolic stability and versatility in drug design. These substituents may influence physicochemical properties, such as solubility and bioavailability, as well as biological activity.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-cyclopropyl-3-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H13NO/c1-8-10-4-2-3-5-11(10)12(14)13(8)9-6-7-9/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
CHOOAVHAFOGMJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C(=O)N1C3CC3 |
Origin of Product |
United States |
Preparation Methods
General Considerations
The preparation of this compound generally involves:
- Construction of the isoindolinone ring system
- Introduction of the cyclopropyl group at the 2-position
- Installation of the methyl substituent at the 3-position
Key synthetic challenges include controlling regioselectivity and stereochemistry during ring formation and substitution.
Preparation Methods
Stepwise Synthesis via Substituted Isoindole-1,3-diones (Patent US20080064876A1)
One efficient approach to substituted isoindolinones involves preparing substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-diones as precursors, followed by functional group transformations.
| Step | Reaction Conditions | Reagents/Solvents | Temperature | Notes |
|---|---|---|---|---|
| 1 | Formation of substituted isoindole-1,3-dione | Ethyl acetate, trifluoroacetic acid | 45–55 °C | Acid-mediated cyclization |
| 2 | Functional group modification | Acetonitrile, acetic acid, imidazole | 75–85 °C | Facilitates substitution on isoindole core |
| 3 | Reduction of hydrazono group to aminomethyl | Hydrogen gas, 10% Pd/C catalyst, methanesulfonic acid | Ambient | Forms mesylate salt intermediate |
| 4 | Conversion to hydrochloride salt | 12N HCl | Ambient | Prepares for acylation |
| 5 | Acylation with cyclopropanecarbonyl chloride | Acetonitrile, diisopropylethylamine | 0–20 °C | Introduces cyclopropyl amide substituent |
This method allows partial stereochemical control by selecting stereochemistry of starting materials such as 3-aminopiperidine-2,6-dione derivatives. The final product, 4-[(cyclopropanecarbonylamino)methyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, is closely related to this compound, and further modifications can yield the target compound.
Base-Promoted Cascade Reaction Leading to Isoindolinone Motifs (Journal of Organic Chemistry, 2021)
A recent synthetic strategy involves a base-promoted cascade reaction sequence that forms isoindolinone derivatives via intramolecular aza-Michael cyclization and Dimroth-type rearrangements.
- Starting from halohydrin carbanion intermediates, tautomerization and cyclization occur to form iminophthalan anions.
- The iminophthalan anion rearranges to the isoindolinone core.
- The reaction is typically performed in anhydrous acetonitrile with potassium carbonate as base at 50 °C.
- The process yields 3-methylene-isoindolin-1-ones, which can be further functionalized to introduce methyl and cyclopropyl substituents.
- React substrate (e.g., 0.164 mmol) with potassium carbonate (1 equiv) in anhydrous CH3CN (0.45 M).
- Stir at 50 °C for 24 hours.
- Work-up involves dilution with dichloromethane, filtration, evaporation, and purification by column chromatography.
This cascade approach offers a one-pot synthesis route with high yields (54–99%) of isoindolinone derivatives, providing a platform for subsequent substitution to obtain 2-cyclopropyl-3-methyl derivatives.
Comparative Analysis of Methods
Additional Notes on Preparation
- The cyclopropyl group is typically introduced via acylation using cyclopropanecarbonyl chloride under mild basic conditions to avoid ring strain decomposition.
- The methyl group at the 3-position can be introduced either by starting from methyl-substituted precursors or via alkylation reactions post ring formation.
- Control of stereochemistry is crucial for biological activity and can be influenced by choice of starting materials and reaction conditions.
- Purification is commonly achieved by column chromatography using hexane/ethyl acetate mixtures.
Summary Table of Key Reaction Parameters
| Step | Reagent(s) | Solvent | Temperature (°C) | Time | Notes |
|---|---|---|---|---|---|
| Cyclization to isoindole-1,3-dione | Trifluoroacetic acid | Ethyl acetate | 45–55 | Several hours | Acid-mediated ring closure |
| Functional group modification | Acetic acid, imidazole | Acetonitrile | 75–85 | Several hours | Substitution on isoindole |
| Reduction | H2, 10% Pd/C, methanesulfonic acid | - | Ambient | Hours | Converts hydrazono to amino |
| Acylation | Cyclopropanecarbonyl chloride, DIPEA | Acetonitrile | 0–20 | 1–2 hours | Introduces cyclopropyl amide |
| Base-promoted cascade | K2CO3 | Acetonitrile | 50 | 24 hours | One-pot cyclization |
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-3-methyl-3H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoindoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions include oxidized isoindoline derivatives, reduced isoindoline derivatives, and various substituted isoindoline compounds .
Scientific Research Applications
2-cyclopropyl-3-methyl-3H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-3-methyl-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Isoindol-1-one Derivatives
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties derived from the evidence:
Key Observations:
- Substituent Effects: Cyclopropyl vs. Phenyl/Alkyl Groups: The cyclopropyl group in the target compound (vs. phenyl in or branched alkyl in ) may reduce aromatic interactions but increase metabolic stability due to its strained ring structure. Electron-Withdrawing Groups: Compounds like (2-oxopropylidene) and (nitroanilino) exhibit higher polarity, which could reduce membrane permeability compared to the target compound’s methyl and cyclopropyl substituents.
- Methyl and cyclopropyl groups (logP ~2–3 estimated) may balance lipophilicity compared to polar analogs like or .
Q & A
Q. What are the common synthetic routes for preparing 2-cyclopropyl-3-methyl-3H-isoindol-1-one, and how can reaction conditions be optimized?
Answer: A widely used method involves cyclization reactions of precursor indole derivatives. For example, acid-catalyzed reactions (e.g., using p-toluenesulfonic acid, p-TSA) can facilitate isoindol-1-one formation under reflux conditions in solvents like ethanol or toluene . Optimization includes controlling temperature (80–120°C), reaction time (4–12 hours), and stoichiometric ratios of reagents. The Biginelli reaction framework, which employs urea/thiourea and aldehydes, can also be adapted for synthesizing structurally related isoindolones by substituting cyclopropane-containing precursors .
Key Parameters for Optimization:
- Catalyst loading (5–10 mol% p-TSA).
- Solvent polarity (polar aprotic solvents enhance cyclization).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients).
Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound, and what key spectral signatures should researchers expect?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for singlet peaks for the cyclopropyl group (δ 0.8–1.2 ppm) and methyl substituents (δ 1.5–2.0 ppm). Aromatic protons in the isoindole ring appear as multiplets (δ 7.0–8.0 ppm) .
- ¹³C NMR : The carbonyl group (C=O) resonates at δ 165–175 ppm, while cyclopropyl carbons appear at δ 10–20 ppm .
- IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ confirms the lactam structure .
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of bond lengths, angles, and spatial arrangement (e.g., C–C bond lengths ~1.48 Å in cyclopropane rings) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
Answer: Discrepancies often arise from solvent effects, conformational flexibility, or approximations in computational models. To resolve these:
- Benchmark Computational Methods : Compare density functional theory (DFT) results (e.g., B3LYP/6-311G**) with experimental data, adjusting for solvent models (e.g., PCM for ethanol) .
- Dynamic NMR Studies : Probe temperature-dependent shifts to identify conformational equilibria affecting spectral assignments .
- Multi-Technique Validation : Cross-validate using X-ray crystallography and mass spectrometry to confirm molecular geometry and fragmentation patterns .
Q. What strategies are recommended for elucidating the reaction mechanisms involving this compound in complex organic transformations?
Answer:
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps (e.g., C–H bond cleavage in cyclopropane rings) .
- Trapping Intermediates : Employ low-temperature NMR or mass spectrometry to detect transient species (e.g., zwitterionic intermediates in acid-catalyzed reactions) .
- Computational Modeling : Perform transition-state analysis using DFT to map energy profiles and identify key intermediates .
Q. How can X-ray crystallography and density functional theory (DFT) calculations be integrated to study the electronic environment of this compound?
Answer:
- X-ray Data : Refine crystal structures to obtain precise atomic coordinates and electron density maps. For example, bond critical point analysis can reveal strain in the cyclopropane ring .
- DFT Integration :
- Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the lactam carbonyl).
- Compare experimental vs. computed bond lengths (e.g., C=O bond: ~1.21 Å in DFT vs. 1.23 Å in X-ray) to validate electronic models .
- Electrostatic Potential Maps : Visualize charge distribution to identify sites for electrophilic or nucleophilic interactions .
Methodological Considerations Table
| Aspect | Techniques/Tools | Key References |
|---|---|---|
| Synthesis | p-TSA catalysis, Biginelli reaction | |
| Structural Analysis | NMR, X-ray crystallography, IR | |
| Mechanistic Studies | KIE, DFT, intermediate trapping | |
| Data Validation | Multi-technique cross-validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
